3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid
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Overview
Description
3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound that features both an ethynyl group and a fluorosulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonyl radicals, which can be generated from precursors such as sulfuryl fluoride gas or solid reagents like fluorosulfonyl imidazolium triflate . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfonyl derivatives.
Substitution: Introduction of various functional groups onto the benzoic acid core.
Scientific Research Applications
3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the fluorosulfonyl group can act as an electrophile in nucleophilic substitution reactions. These properties make it a versatile compound for use in synthetic chemistry and biological applications.
Comparison with Similar Compounds
Similar Compounds
3-(fluorosulfonyl)benzoic acid: Lacks the ethynyl group but has similar reactivity due to the fluorosulfonyl group.
4-(fluorosulfonyl)benzoic acid: Similar structure but with the fluorosulfonyl group in a different position.
4-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
3-ethynyl-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both the ethynyl and fluorosulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
CAS No. |
2411249-83-5 |
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Molecular Formula |
C9H5FO5S |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3-ethynyl-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C9H5FO5S/c1-2-6-3-7(9(11)12)5-8(4-6)15-16(10,13)14/h1,3-5H,(H,11,12) |
InChI Key |
WNUKEUXSLDWIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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